3-Bromo-4-chloro-5-fluorobenzamide
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Overview
Description
3-Bromo-4-chloro-5-fluorobenzamide is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluorobenzamide typically involves halogenation reactions on benzamide. One common method is the stepwise halogenation of benzamide using bromine, chlorine, and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure the selective introduction of halogens at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to achieve large-scale synthesis. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry can offer better control over reaction parameters and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms on the benzamide ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Alkyl or aryl derivatives
Scientific Research Applications
3-Bromo-4-chloro-5-fluorobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-4-chloro-5-fluorobenzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
3-Bromo-4-chloro-5-fluorobenzamide is unique due to its combination of halogen atoms on the benzamide ring. Similar compounds include:
4-Bromo-3-chloro-5-fluorobenzamide
3-Bromo-4-fluoro-5-chlorobenzamide
3-Chloro-4-bromo-5-fluorobenzamide
These compounds differ in the position of the halogen atoms, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4BrClFNO |
---|---|
Molecular Weight |
252.47 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-fluorobenzamide |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H2,11,12) |
InChI Key |
FJWMDOCBOJDAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C(=O)N |
Origin of Product |
United States |
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